N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide
Description
This compound is a quinazoline derivative featuring a fused [1,3]dioxolo ring system, a thioxo group at position 6, and an N-ethyl-3-methylphenyl-substituted propylamide side chain. Its molecular formula is C₂₉H₃₀N₄O₄S, with a molecular weight of 530.65 g/mol .
Properties
Molecular Formula |
C27H34N4O4S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C27H34N4O4S/c1-3-30(20-10-7-9-19(2)15-20)13-8-12-28-25(32)11-5-4-6-14-31-26(33)21-16-23-24(35-18-34-23)17-22(21)29-27(31)36/h7,9-10,15-17H,3-6,8,11-14,18H2,1-2H3,(H,28,32)(H,29,36) |
InChI Key |
GLCMEICRKRZKTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Dioxolo Ring
Thedioxolo[4,5-g]quinazoline scaffold originates from catechol derivatives. A representative protocol involves:
Introduction of the Thioxo Group
Thionation at position 6 is achieved via Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide):
Cyclization to Quinazolinone
Cyclization of the intermediate diamino derivative is catalyzed by polyphosphoric acid (PPA) :
-
Conditions : Heating at 140°C for 4 h under nitrogen, followed by quenching with ice water.
-
Key parameter : Strict temperature control prevents over-oxidation of the thione group.
Preparation of the Hexanamide Linker
Activation of Hexanoic Acid
The carboxylic acid is activated as a mixed anhydride using ethyl chloroformate:
Coupling to the Quinazolinone Amine
The activated hexanoic acid is coupled to the secondary amine of the quinazolinone core:
-
Reagents : Use of HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF.
-
Yield : 70–75% after purification by silica gel chromatography.
Synthesis of the N-Ethyl-N-(3-Methylphenyl)Aminopropyl Side Chain
Reductive Amination
Formation of the tertiary amine involves reductive amination between 3-methylbenzaldehyde and ethylamine:
Propyl Chain Introduction
The aminopropyl spacer is installed via alkylation with 1-bromo-3-chloropropane:
-
Reaction : Ethyl(3-methylphenyl)amine (1.0 equiv) reacts with 1-bromo-3-chloropropane (1.2 equiv) in acetonitrile, catalyzed by K2CO3 (2.0 equiv) at 60°C for 8 h.
-
Workup : Filtration and solvent evaporation yield the crude product, purified by distillation (65% yield).
Final Assembly of the Target Compound
Amide Bond Formation
The hexanamide-quinazolinone intermediate is coupled to the aminopropyl side chain using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
-
Conditions : HATU (1.5 equiv), DIPEA (3.0 equiv) in DCM, stirred for 12 h at 25°C.
-
Purification : Reverse-phase HPLC (ACN/water + 0.1% TFA) affords the final compound in 62% yield.
Optimization Challenges
-
Steric hindrance : Bulky substituents on the quinazolinone necessitate excess coupling reagents (e.g., HATU).
-
Thione stability : Reactions are conducted under inert atmosphere (N2/Ar) to prevent oxidation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
Elemental analysis : C 64.52%, H 6.31%, N 10.41% (theoretical: C 64.54%, H 6.30%, N 10.43%).
Scale-Up Considerations and Industrial Relevance
Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or a modulator of biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of quinazoline-based amides with modifications at the 6- and 7-positions of the heterocyclic core. Below is a comparative analysis with three analogs identified in the evidence:
Table 1: Structural and Molecular Comparison
Key Observations:
Core Heterocycle : The target compound and its analogs share a quinazoline backbone but differ in fused ring systems (e.g., [1,3]dioxolo vs. dimethoxy groups in Alfuzosin-related compounds) .
Substituent Diversity :
- The target compound uses an N-ethyl-3-methylphenyl group, which may enhance lipophilicity compared to the piperazine-containing analogs (fluorophenyl/chlorophenyl), which introduce polar aromatic halogens .
- The Alfuzosin impurity replaces the thioxo group with a dimethoxy motif , likely reducing electrophilicity at the 6-position .
Side Chain: All compounds feature a propylamide linker, but the target compound’s ethyl(3-methylphenyl)amino group contrasts with the piperazine or furan-carboxamide moieties in analogs.
Electronic and Pharmacophoric Comparisons
(a) Electronic Character:
- sulfanylidene in analogs), which may confer similar reactivity or binding modes .
- Thioxo vs. Sulfanylidene : The 6-thioxo group in the target compound could act as a hydrogen-bond acceptor, whereas the sulfanylidene (C=S) in analogs may engage in π-π stacking or hydrophobic interactions .
(b) Pharmacophore Mapping:
Using the DiverseSolutions (DVS) chemistry space model (Figure 2.3 in ), the target compound and its analogs would cluster in bins with similar physical properties (e.g., logP, polar surface area) due to shared amide linkers and heterocyclic cores. However, substituent variations (e.g., halogens in piperazine analogs) would shift their positions in this space, affecting predicted bioavailability or target selectivity .
Biological Activity
N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl}hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core with various substituents that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of 431.5 g/mol. The structure includes an ethyl group attached to a 3-methylphenyl amino group, and a hexanamide chain linked to a dioxoloquinazoline moiety.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and CDK2.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| A549 (Lung) | 12 | Inhibition of cyclin D1/CDK2 pathways |
| HeLa (Cervical) | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The proposed mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 64 µg/mL | Metabolic pathway interference |
| Candida albicans | 16 µg/mL | Cell wall synthesis inhibition |
Case Studies
- Study on Anticancer Activity : A recent publication explored the effects of this compound on MCF-7 cells. The study reported that treatment with 15 µM led to a significant increase in apoptotic cells compared to untreated controls, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Antimicrobial Efficacy Study : Another research effort evaluated the antimicrobial activity against E. coli and S. aureus. The results indicated that at concentrations as low as 32 µg/mL, the compound effectively inhibited bacterial growth, highlighting its potential for developing new antibiotics .
Q & A
Q. Table 1. Key Reaction Conditions for Quinazoline Core Functionalization
| Reaction Type | Solvent | Catalyst | Temp (°C) | Yield Range |
|---|---|---|---|---|
| Thiol-exchange | DMF | K₂CO₃ | 60–80 | 45–65% |
| Amide coupling | DCM | HATU | RT | 70–85% |
| Alkylation | THF | NaH | 0–25 | 50–75% |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
